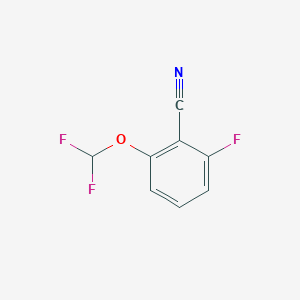

2-(Difluoromethoxy)-6-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBZEVXFBMJSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Difluoromethoxy)-6-fluorobenzonitrile physical properties

An In-Depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in modern drug discovery and agrochemical synthesis. The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy and fluoro moieties, imparts unique electronic and physiological properties to parent molecules, making a thorough understanding of this building block's characteristics essential for its effective application. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both established data and detailed experimental protocols for in-house validation.

Introduction and Strategic Importance

This compound (CAS No. 221202-14-8) is a substituted benzonitrile that has garnered significant interest in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from its role as a versatile synthetic intermediate for creating more complex molecules with enhanced metabolic stability and bioavailability.[2] The strategic placement of fluorine atoms and the difluoromethoxy group can significantly modulate a compound's lipophilicity, membrane permeability, and binding interactions with biological targets.[2][3] Understanding the fundamental physical properties of this compound is the first critical step in its successful application in synthetic chemistry and structure-activity relationship (SAR) studies.[2]

The molecule's structure, featuring a nitrile (-C≡N) group, a difluoromethoxy (-OCHF₂) group, and a fluorine atom on the aromatic ring, dictates its reactivity and physical behavior. The nitrile group is a polar functional group, while the fluorine substituents introduce high electronegativity, influencing the compound's electronic landscape.[1]

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling, storage, and application in chemical synthesis.

| Property | Value | Significance for Researchers |

| CAS Number | 221202-14-8 | Unique identifier for unambiguous compound identification. |

| Molecular Formula | C₈H₄F₃NO | Confirms the elemental composition of the molecule.[1][2] |

| Molecular Weight | 187.12 g/mol | Essential for stoichiometric calculations in chemical reactions.[1][2] |

| Appearance | Solid | Dictates appropriate handling and weighing procedures.[1] |

| Purity | Typically ≥97% | High purity is crucial for reproducible experimental results. |

| Storage Conditions | 2-8°C, Inert Gas | Indicates the need for refrigerated and moisture-free storage to ensure stability.[2] |

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] For this compound, the IR spectrum is expected to show characteristic absorption bands:

-

Nitrile (C≡N) Stretch: A sharp and intense absorption band is anticipated in the range of 2220-2240 cm⁻¹.[4][5] The conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to saturated nitriles.[5][6]

-

C-F Stretch: Strong absorption bands due to the C-F bonds of the difluoromethoxy group and the aromatic fluorine are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[7]

-

C-O-C (Ether) Stretch: The ether linkage of the difluoromethoxy group will exhibit a characteristic stretching vibration, generally in the 1050-1150 cm⁻¹ range.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it excellent for identifying fluorine-containing compounds.[9] Distinct signals are expected for the -OCHF₂ group and the aromatic fluorine, with characteristic splitting patterns due to coupling with neighboring protons and other fluorine atoms.

-

¹H NMR: The proton spectrum will show a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The aromatic protons will appear in the downfield region, with splitting patterns determined by their coupling to each other and to the adjacent fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will exhibit splitting due to C-F coupling. The carbon of the nitrile group will appear in its characteristic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10]

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.12.

-

Isotopic Pattern: While fluorine is monoisotopic, the presence of ¹³C will result in a small M+1 peak.[10]

-

Fragmentation: Common fragmentation patterns may involve the loss of the nitrile group, the difluoromethoxy group, or other fragments, providing further structural confirmation.

Experimental Protocols for Physical Property Determination

The following section provides standardized, step-by-step protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[11] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[12]

Protocol using a Mel-Temp Apparatus:

-

Sample Preparation: Finely crush a small amount of the solid compound.

-

Capillary Loading: Tap the open end of a capillary tube into the crushed sample to load a small amount of material (2-3 mm height).

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

-

Heating:

-

For a preliminary determination, heat the sample rapidly to get an approximate melting point.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[13]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears.

-

Record the temperature at which the entire sample has completely melted.

-

Report the melting point as a range between these two temperatures.[13]

-

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point under reduced pressure may be a relevant property. The following is a general method for determining the boiling point of a liquid, which can be adapted for high-boiling solids.

Protocol using the Distillation Method:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.[14]

-

Sample and Boiling Chips: Place a sufficient amount of the compound (at least 5 mL if liquid) and a few boiling chips into the distilling flask.

-

Heating: Gently heat the flask.

-

Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the bottom of the side arm of the distillation head.

-

Recording the Boiling Point: Record the temperature at which a steady distillation rate is achieved and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.[14] Record the atmospheric pressure at the time of measurement.

Solubility Assessment

Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Qualitative Solubility Testing Protocol:

-

Initial Solvent Screening:

-

Acid-Base Solubility:

-

Classification: Based on its solubility in this range of solvents, the compound can be classified, which provides insights into its polarity and the types of intermolecular forces it can engage in.

Visualizations

Workflow for Physical Property Determination

Caption: Experimental workflow for characterizing the physical and spectroscopic properties of this compound.

Influence of Functional Groups on Physical Properties

Caption: Logical relationships between the functional groups of the compound and its key physical properties.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US4406841A - Process for producing 2,6-difluorobenzonitrile.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

-

Ali, M. (2021, September 19). Experiment (1) determination of melting points. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

Grossmont College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Ali, M. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Melting point determination. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro.

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ACS Publications. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzonitrile. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. CAS 221202-14-8: this compound [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-6-fluorobenzonitrile for Advanced Research and Development

This guide provides an in-depth exploration of the safety considerations and handling protocols for 2-(Difluoromethoxy)-6-fluorobenzonitrile, a key intermediate in modern pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, expert insights, and established best practices to ensure the safe and effective utilization of this valuable compound in a laboratory setting.

Introduction: The Significance of Fluorinated Intermediates

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique properties can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity.[1] this compound (CAS No. 221202-14-8) is a prime example of a fluorinated building block that offers medicinal chemists a versatile scaffold for creating novel therapeutic agents and crop protection solutions.[1] However, the very characteristics that make fluorinated compounds desirable can also present unique safety challenges. Therefore, a comprehensive understanding of the potential hazards and the implementation of rigorous safety protocols are paramount for any laboratory working with these materials.

Chemical Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and physical properties.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 221202-14-8 | [1] |

| Molecular Formula | C₈H₄F₃NO | [1] |

| Molecular Weight | 187.12 g/mol | [1] |

| Appearance | Presumed to be a solid at room temperature | Inferred from analogous compounds |

| Storage Conditions | 2-8°C, under an inert gas atmosphere | [1] |

Presumed Hazard Identification and Classification

The following table summarizes the GHS hazard classifications for structurally similar compounds, which informs the presumed hazards of this compound.

| Hazard Statement | GHS Classification | Analogous Compound(s) |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 2,6-Difluorobenzonitrile, 4-Fluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |

| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | 2,6-Difluorobenzonitrile, 4-Fluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |

| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | 2,6-Difluorobenzonitrile, 4-Fluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 2,6-Difluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | 2,6-Difluorobenzonitrile, 2-Fluoro-5-(trifluoromethyl)benzonitrile |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | 2,6-Difluorobenzonitrile |

Based on this analysis, it is prudent to handle this compound with the assumption that it is harmful if swallowed, inhaled, or in contact with skin, and that it may cause skin, eye, and respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

-

Eyewash Station and Safety Shower: An easily accessible and regularly tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before use and changed frequently, especially after direct contact with the compound.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with a comprehensive respiratory protection program.[5]

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidental exposure and ensuring the stability of the compound.

Receiving and Storage

-

Upon receipt, inspect the container for any damage or leaks.

-

Store the compound in a tightly sealed, clearly labeled container in a designated, cool, and dry area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

The recommended storage temperature is between 2°C and 8°C.[1]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Experimental Procedures

-

Preparation: Before beginning any work, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Review the experimental protocol and identify all potential hazards.

-

Weighing and Transfer:

-

Perform all weighing and transfers of the solid compound within a chemical fume hood.

-

Use a disposable weighing boat or glassine paper to avoid contamination of balances.

-

Handle the compound gently to minimize the generation of dust.

-

-

Inert Atmosphere Techniques: Given the recommendation for storage under an inert gas, it is advisable to handle the compound using standard inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line) for reactions that are sensitive to air or moisture.

-

Post-Experiment:

-

Clean all glassware and equipment that has come into contact with the compound thoroughly.

-

Decontaminate the work area in the fume hood.

-

Remove and dispose of PPE in the appropriate waste stream.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

-

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

First-Aid Measures

These first-aid measures are based on the presumed hazards and the recommendations for analogous compounds.[5][7]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.[8]

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.[8]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]

-

Solid Waste: Collect any solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.

-

Liquid Waste: Collect all liquid waste from reactions and cleaning procedures in a labeled, sealed container for hazardous waste. Do not pour any waste down the drain.

-

Segregation: It is crucial to segregate waste containing fluorinated compounds from other waste streams to ensure proper disposal.[9]

-

Disposal Method: Incineration at a licensed hazardous waste facility is often the preferred method for the disposal of fluorinated organic compounds to ensure their complete destruction.[10]

Conclusion

This compound is a valuable tool in the arsenal of the modern medicinal and agricultural chemist. By understanding its presumed hazards based on sound scientific principles of structural analogy, and by rigorously adhering to the safe handling, storage, and disposal protocols outlined in this guide, researchers can confidently and safely unlock its potential for innovation. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence and responsible research.

References

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

Lead Sciences. This compound. [Online] Available at: [Link]

-

European Chemicals Agency (ECHA). Classification and labelling. [Online] Available at: [Link]

-

Krishna Solvechem Limited. MATERIAL SAFETY DATA SHEET (MSDS) - 2,6-Difluorobenzonitrile. [Online] Available at: [Link]

-

MCF Environmental Services. Guidelines for Disposing of PFAs. [Online] 2023. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. [Online] Available at: [Link]

-

Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Online] 2025. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - BENZONITRILE. [Online] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Online] Available at: [Link]

-

European Chemicals Agency (ECHA). Guidance documents. [Online] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Online] Available at: [Link]

-

University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Online] Available at: [Link]

-

International Labour Organization. ICSC 1103 - BENZONITRILE. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Online] Available at: [Link]

-

Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Online] 2012. Available at: [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Online] Available at: [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Online] Available at: [Link]

-

Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Online] Available at: [Link]

-

Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. [Online] 2016. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Classification and labelling - ECHA [echa.europa.eu]

- 3. mu.edu.sa [mu.edu.sa]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. danielshealth.com [danielshealth.com]

- 7. fishersci.com [fishersci.com]

- 8. kscl.co.in [kscl.co.in]

- 9. acewaste.com.au [acewaste.com.au]

- 10. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]

2-(Difluoromethoxy)-6-fluorobenzonitrile: A Versatile Fluorinated Building Block for Advanced Drug Discovery and Agrochemical Research

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine and fluorinated moieties can lead to significant improvements in metabolic stability, bioavailability, and target affinity. Among the arsenal of fluorinated functional groups, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. This technical guide provides an in-depth exploration of the potential research applications of 2-(Difluoromethoxy)-6-fluorobenzonitrile, a key intermediate that combines the benefits of the difluoromethoxy group with the synthetic versatility of a benzonitrile scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

The Strategic Advantage of Fluorine in Chemical Design

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine, combined with the strength of the carbon-fluorine bond, can enhance metabolic stability by blocking sites of oxidative metabolism.[1][2] Furthermore, fluorination can modulate the lipophilicity and pKa of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The difluoromethoxy group, in particular, offers a nuanced set of properties. It can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often with improved metabolic stability.[1] Unlike the trifluoromethoxy group, the difluoromethoxy group can also act as a hydrogen bond donor, which can be crucial for target engagement.[1] this compound is a valuable building block as it possesses these desirable features in a synthetically accessible format.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for designing successful synthetic strategies and for predicting the properties of its derivatives.

| Property | Value |

| Molecular Formula | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol |

| CAS Number | 221202-14-8 |

| Appearance | White to off-white solid |

| Storage | 2-8°C, under inert gas |

The presence of the electron-withdrawing difluoromethoxy and fluoro groups on the aromatic ring influences the reactivity of the nitrile group and the aromatic ring itself. These substituents can impact the regioselectivity of further chemical transformations.

Core Synthetic Transformations and Reaction Protocols

The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, making it a gateway to a wide range of molecular scaffolds.

Sources

The Strategic Deployment of 2-(Difluoromethoxy)-6-fluorobenzonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has garnered significant attention as a versatile substituent that offers a nuanced modulation of these properties. This technical guide provides an in-depth exploration of 2-(difluoromethoxy)-6-fluorobenzonitrile, a valuable building block for the synthesis of novel therapeutics. We will delve into its synthesis, characterization, and potential applications, with a particular focus on its role in the development of next-generation kinase inhibitors.

The Physicochemical Rationale: Why the Difluoromethoxy Group?

The difluoromethoxy group is often considered a bioisostere for more common functionalities like the hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[1][2] Its strategic advantage lies in a unique combination of electronic and steric properties:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCHF₂ group confer significant resistance to oxidative metabolism, a common pathway for drug degradation.[1] This can lead to an extended plasma half-life and improved bioavailability of the parent drug molecule.

-

Modulated Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, a critical factor for cell membrane permeability and passage through biological barriers like the blood-brain barrier.[3] Its lipophilicity is generally intermediate between that of a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group, providing a finer degree of control in drug design.[1]

-

Hydrogen Bonding Capability: Unlike the methoxy or trifluoromethoxy groups, the polarized C-H bond in the difluoromethoxy group can act as a hydrogen bond donor.[1][2] This allows for additional, favorable interactions with the target protein, potentially increasing binding affinity and selectivity.

-

Conformational Influence: The presence of the difluoromethoxy group can influence the conformation of the molecule, which can be advantageous for optimal binding to a receptor's active site.

These properties make the this compound scaffold a highly attractive starting point for the synthesis of compounds targeting a range of biological pathways.

Proposed Synthesis of this compound

Sources

Methodological & Application

reaction mechanism for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile

Application Note: A-08B4

Title: Synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile via Difluorocarbene Insertion

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The protocol details an efficient O-difluoromethylation of 2-hydroxy-6-fluorobenzonitrile using sodium chlorodifluoroacetate as a robust and accessible difluorocarbene precursor. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss methods for characterization and validation of the final product.

Introduction and Significance

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, is of high interest as it can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and modulating physicochemical properties such as pKa and membrane permeability. This compound is a valuable building block for the synthesis of complex bioactive molecules. The synthetic route described herein offers a practical and scalable method using readily available and stable reagents.

The core of this synthesis is the O-difluoromethylation of a phenolic precursor. The chosen reagent, sodium chlorodifluoroacetate, is advantageous due to its stability, relatively low toxicity, and ease of handling compared to gaseous or more reactive difluoromethylating agents.[1]

Reaction Scheme and Mechanism

The overall transformation involves the reaction of 2-hydroxy-6-fluorobenzonitrile with sodium chlorodifluoroacetate in the presence of a base.

Overall Reaction:

Figure 1. Synthesis of this compound.

Mechanistic Pathway

The reaction proceeds through the in situ generation of difluorocarbene (:CF₂), a highly electrophilic intermediate.[2] The mechanism can be broken down into three key steps:

-

Deprotonation: The phenolic hydroxyl group of 2-hydroxy-6-fluorobenzonitrile is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide anion.

-

Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate difluorocarbene, along with sodium chloride and carbon dioxide.[1][3]

-

Nucleophilic Trapping: The electron-rich phenoxide anion acts as a nucleophile, attacking the electrophilic difluorocarbene. Subsequent protonation, typically from the solvent or during aqueous workup, yields the final aryl difluoromethyl ether product.[1]

This mechanistic pathway is widely accepted for the difluoromethylation of phenols using this class of reagent.[1][2]

Diagram 1. Reaction mechanism for O-difluoromethylation.

Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][4]

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2-Hydroxy-6-fluorobenzonitrile | ≥98% | Sigma-Aldrich | Starting Material |

| Sodium Chlorodifluoroacetate | ≥97% | TCI Chemicals | Difluorocarbene precursor |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |

| Deionized Water (H₂O) | --- | --- | For workup |

| Brine (Saturated NaCl) | --- | --- | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent |

| Round-bottom flask (100 mL) | --- | --- | Reaction vessel |

| Reflux condenser | --- | --- | --- |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Heating mantle / Oil bath | --- | --- | Temperature control |

| Separatory funnel (250 mL) | --- | --- | For extraction |

| Rotary evaporator | --- | --- | Solvent removal |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-fluorobenzonitrile (1.37 g, 10.0 mmol, 1.0 equiv.), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF, 40 mL).

-

Inert Atmosphere: Flush the apparatus with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure the base is well-dispersed and the phenoxide begins to form.

-

Addition of Reagent: Add sodium chlorodifluoroacetate (3.05 g, 20.0 mmol, 2.0 equiv.) to the flask in one portion.

-

Heating: Heat the reaction mixture to 95-100 °C using an oil bath.[3][5] Vigorous bubbling (CO₂ evolution) should be observed as the reaction begins.

-

Reaction Monitoring: Maintain the temperature and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Cooling and Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to yield the pure product.

Data and Characterization

Expected Yield: 70-85%

Physical Appearance: Colorless oil or low-melting solid.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic triplet for the difluoromethoxy proton (-OCH F₂) at approximately δ 6.6-6.8 ppm with a coupling constant (JH-F) of around 72-74 Hz. Aromatic protons will appear in their respective regions.

-

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum provides definitive confirmation. A doublet corresponding to the -OCF₂ H group is expected, coupled to the adjacent proton. An additional signal will be present for the fluorine atom on the aromatic ring.

-

¹³C NMR (101 MHz, CDCl₃): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass of C₈H₄F₃NO.

Safety and Handling

-

General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Handle with extreme care.

-

Sodium Chlorodifluoroacetate: While stable, heating causes it to release CO₂ gas, which can lead to pressure buildup in a closed system. Ensure the reaction is conducted in an open or vented system (e.g., under a nitrogen balloon).

-

2-Hydroxy-6-fluorobenzonitrile: Acutely toxic and an irritant. Avoid inhalation and skin contact.

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Degradation of difluorocarbene source. | 1. Use freshly opened or properly dried K₂CO₃.2. Ensure the internal reaction temperature reaches at least 95 °C.3. Use a fresh bottle of sodium chlorodifluoroacetate. |

| Formation of Byproducts | 1. Reaction run for too long or at too high a temperature.2. Presence of water in the reaction. | 1. Monitor the reaction closely by TLC and stop when the starting material is consumed.2. Use anhydrous solvent and reagents. |

| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the workup phase to remove as much DMF as possible before chromatography. |

References

-

Difluoromethylation of Phenols. Organic Syntheses, 2024, 101, 164-180.

-

A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 2012, 16, 1854-1860.

-

Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 2019, 84(22), 14616–14626.

-

Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate, 2015.

-

S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters, 2013, 15(19), 5036–5039.

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 2013, 52(44), 11581-11584.

-

Quantitative NMR spectroscopy on fluorine-containing drugs. DiVA portal, 2021.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of 2-(Difluoromethoxy)-6-fluorobenzonitrile as a Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational molecular design. Among the arsenal of fluorinated building blocks, 2-(Difluoromethoxy)-6-fluorobenzonitrile has emerged as a particularly valuable intermediate. Its unique electronic properties and versatile reactivity make it a key component in the synthesis of a range of complex molecules, from life-saving pharmaceuticals to advanced crop protection agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this important chemical entity, offering detailed protocols and mechanistic insights for researchers in the field.

Physicochemical Properties and Strategic Advantages

The presence of both a difluoromethoxy (-OCF₂H) group and a fluorine atom ortho to a nitrile functionality bestows upon this compound a unique set of physicochemical characteristics.

| Property | Value/Description | Significance in Drug/Agrochemical Design |

| Molecular Formula | C₈H₄F₃NO | |

| Molecular Weight | 187.12 g/mol | |

| Appearance | Off-white to white solid | |

| Storage | 2-8°C, under inert gas | [1] |

| Key Functional Groups | Nitrile (-CN), Difluoromethoxy (-OCF₂H), Aryl Fluoride (Ar-F) | Provides multiple reaction sites for synthetic elaboration. |

The difluoromethoxy group is a bioisostere of the methoxy group, but with significantly enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to oxidative metabolism, a common deactivation pathway for many drugs and agrochemicals.[2] This increased stability often translates to improved bioavailability and a longer half-life in biological systems. Furthermore, the lipophilicity imparted by the difluoromethoxy group can enhance membrane permeability, a critical factor for cellular uptake.[1]

The fluorine atom at the 6-position, along with the electron-withdrawing nitrile group, activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), providing a reliable handle for introducing a wide variety of substituents.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the difluoromethylation of the corresponding phenolic precursor, 2-fluoro-6-hydroxybenzonitrile. Several methods exist for this transformation, with the use of sodium chlorodifluoroacetate being a common and effective approach.

Caption: Synthesis of this compound.

Protocol: Synthesis via Difluoromethylation

This protocol is adapted from established methods for the difluoromethylation of phenols.[3][4]

Materials:

-

2-Fluoro-6-hydroxybenzonitrile

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

-

Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Outcome: The product is typically obtained as an off-white to white solid. Characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry should be performed to confirm its identity and purity.

Key Applications and Downstream Transformations

The synthetic utility of this compound lies in the selective transformations of its functional groups. The nitrile can be hydrolyzed or converted to other nitrogen-containing heterocycles, while the activated aromatic ring is amenable to nucleophilic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 6-position is activated towards displacement by nucleophiles due to the electron-withdrawing effects of the adjacent nitrile group and the difluoromethoxy group. This allows for the introduction of a variety of substituents, including amines, alcohols, and thiols.

Caption: Nucleophilic Aromatic Substitution of this compound.

Protocol: Synthesis of a Substituted Amine Derivative

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in DMSO.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired N-substituted product.

This SₙAr methodology is a key step in the synthesis of various agrochemicals, such as pyridyl phenyl ether herbicides.[3]

Transformation of the Nitrile Group

The nitrile group of this compound can be readily transformed into other valuable functional groups, such as amides, carboxylic acids, and tetrazoles.

a) Hydrolysis to Benzamide and Benzoic Acid

The hydrolysis of the nitrile can be controlled to yield either the corresponding benzamide or benzoic acid, depending on the reaction conditions.

Caption: Hydrolysis of the nitrile group.

Protocol: Hydrolysis to 2-(Difluoromethoxy)-6-fluorobenzamide

This protocol is based on general procedures for nitrile hydrolysis.[5]

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in DMSO.

-

Add potassium carbonate (0.5 eq) and then slowly add hydrogen peroxide (5.0 eq) at room temperature.

-

Stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzamide, which can be further purified by recrystallization or chromatography.

b) [2+3] Cycloaddition to form Tetrazoles

The nitrile group can undergo a [2+3] cycloaddition with an azide source, typically sodium azide with a Lewis acid catalyst, to form a tetrazole ring. This transformation is particularly relevant in medicinal chemistry, as the tetrazole moiety is often used as a bioisostere for a carboxylic acid group.

Application in the Synthesis of Biologically Active Molecules

This compound is a key building block in the synthesis of a variety of biologically active compounds. For instance, related fluorinated benzonitriles are utilized in the preparation of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases.[6][7] The unique substitution pattern of this intermediate allows for the construction of the complex heterocyclic systems often found in these inhibitors.

Mechanistic Considerations: The Role of Fluorine Substituents

The reactivity of this compound is largely dictated by the electronic effects of its substituents. The fluorine atom and the difluoromethoxy group are both highly electronegative, leading to a significant inductive electron withdrawal from the aromatic ring. This, in conjunction with the electron-withdrawing nature of the nitrile group, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.

The ortho- and para-directing nature of the activating groups is crucial for the regioselectivity of SₙAr reactions. In this case, the fluorine at the 6-position is ortho to the nitrile and the difluoromethoxy group, making it the most activated site for nucleophilic displacement.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique combination of a metabolically robust difluoromethoxy group, a reactive nitrile functionality, and an activated aromatic ring provides a powerful platform for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135565738, this compound. [Link]. Accessed Jan 25, 2026.

-

MySkinRecipes. This compound. [Link]. Accessed Jan 25, 2026.

-

U.S. National Library of Medicine. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tublin Activity and Steroid Sulfatase Inhibition. [Link]. Accessed Jan 25, 2026.

-

Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]. Accessed Jan 25, 2026.

-

ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]. Accessed Jan 25, 2026.

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles. . Accessed Jan 25, 2026.

- Google Patents. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile. . Accessed Jan 25, 2026.

-

ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]. Accessed Jan 25, 2026.

-

ResearchGate. Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. [Link]. Accessed Jan 25, 2026.

-

U.S. National Library of Medicine. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]. Accessed Jan 25, 2026.

- Google Patents. WO2019053607A1 - Process for preparation of lifitegrast. . Accessed Jan 25, 2026.

-

U.S. National Library of Medicine. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. [Link]. Accessed Jan 25, 2026.

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]. Accessed Jan 25, 2026.

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]. Accessed Jan 25, 2026.

- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. . Accessed Jan 25, 2026.

-

ResearchGate. Enantioselective synthesis of Janus kinase inhibitor (R)-9. [Link]. Accessed Jan 25, 2026.

-

PubMed. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. [Link]. Accessed Jan 25, 2026.

-

U.S. National Library of Medicine. Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. [Link]. Accessed Jan 25, 2026.

- Google Patents.

-

MDPI. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations. [Link]. Accessed Jan 25, 2026.

-

Semantic Scholar. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]. Accessed Jan 25, 2026.

-

ResearchGate. An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. [Link]. Accessed Jan 25, 2026.

- Google Patents. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro. . Accessed Jan 25, 2026.

- Google Patents.

-

ResearchGate. Synthesis of benzimidazole and benztoriazole derivatives.. [Link]. Accessed Jan 25, 2026.

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]. Accessed Jan 25, 2026.

Sources

- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google Patents [patents.google.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Application of 2-(Difluoromethoxy)-6-fluorobenzonitrile in Agrochemical Synthesis: A Guide for Researchers

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern pesticide design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] This often translates to enhanced efficacy, greater selectivity, and a more favorable toxicological profile. Within this context, 2-(Difluoromethoxy)-6-fluorobenzonitrile emerges as a valuable and highly reactive intermediate for the synthesis of novel herbicides and fungicides.[1] The presence of both a difluoromethoxy group and a nitrile functionality on a fluorinated benzene ring provides a versatile scaffold for the construction of complex, biologically active molecules. The difluoromethoxy group, in particular, is known to improve lipophilicity and membrane permeability, facilitating the transport of the active ingredient to its site of action within the target pest or weed.[1]

This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. While specific commercialized agrochemicals directly synthesized from this intermediate are not yet widely documented in publicly available literature, this guide will focus on the synthesis of the closely related and commercially significant fungicide, Pydiflumetofen. This example will serve to illustrate the synthetic strategies and chemical principles that are directly applicable to the utilization of this compound in the development of next-generation crop protection agents.

Pydiflumetofen: A Case Study in the Application of Fluorinated Phenyl Derivatives in Fungicide Synthesis

Pydiflumetofen is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[2][3] It is highly effective against a wide range of fungal pathogens, including Alternaria, Botrytis cinerea (grey mould), Cercospora, and powdery mildews.[2][4] The synthesis of Pydiflumetofen involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and a fluorinated phenyl-containing amine. While the difluoromethyl group in Pydiflumetofen originates from the pyrazole moiety, the synthesis of the amine component provides a relevant framework for understanding how a compound like this compound could be utilized.

Synthesis of Pydiflumetofen: A Representative Workflow

The synthesis of Pydiflumetofen is a multi-step process that highlights the strategic assembly of complex molecules in agrochemical development. A key step involves the formation of an amide bond between 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and a novel amine derivative synthesized from 2,4,6-trichlorobenzaldehyde.[2]

Hypothetical Application of this compound:

While not the direct precursor for Pydiflumetofen, this compound could theoretically be used to synthesize analogs or other novel agrochemicals. The nitrile group can be readily transformed into a variety of functional groups, such as an amine or a carboxylic acid, which are common handles for further synthetic elaboration. For instance, reduction of the nitrile would yield a benzylamine, a key building block for many bioactive molecules.

The following diagram illustrates the general synthetic workflow for a molecule like Pydiflumetofen, emphasizing the coupling of a fluorinated acid and a substituted amine.

Figure 1. General synthetic workflow for Pydiflumetofen.

Detailed Protocol: Amide Coupling for Pydiflumetofen Synthesis

This protocol describes the final step in the synthesis of Pydiflumetofen, the coupling of the pyrazole acid and the amine moiety.

Materials:

-

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

-

N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Acid Chloride Formation:

-

To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield Pydiflumetofen.

-

Quantitative Data Summary:

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity |

| Acid Chloride Formation | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Oxalyl chloride, DMF (cat.) | DCM | >95% (crude) | Used directly |

| Amide Coupling | Acid chloride, N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine | Triethylamine | DCM | 80-90% | >98% (after chromatography) |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pydiflumetofen, as an SDHI fungicide, targets a crucial enzyme in the mitochondrial electron transport chain of fungi: succinate dehydrogenase (also known as Complex II).[2][3][5] This enzyme plays a vital role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[3]

By binding to the quinone reduction site (Q-site) of the succinate dehydrogenase enzyme complex, Pydiflumetofen competitively inhibits the binding of the natural substrate, ubiquinone.[2] This blockage of the electron transport chain disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development.[1][3]

Figure 2. Mechanism of action of Pydiflumetofen.

Conclusion and Future Perspectives

While a direct, commercialized agrochemical synthesized from this compound has not been explicitly detailed in this guide, the synthesis and mechanism of action of Pydiflumetofen provide a robust framework for understanding the potential applications of this and similar fluorinated intermediates. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, is a proven strategy for enhancing the biological activity and desired physicochemical properties of agrochemicals. The versatile chemistry of the benzonitrile functional group allows for its conversion into a wide array of other functionalities, making this compound a promising starting material for the discovery and development of new generations of fungicides and herbicides. Future research in this area will likely focus on leveraging the unique properties of this intermediate to design novel crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

-

Pydiflumetofen. In: Wikipedia. ; 2023. Accessed January 25, 2026. [Link]

-

Pydiflumetofen. Minnesota Department of Agriculture. Accessed January 25, 2026. [Link]

-

Pydiflumetofen (309). Food and Agriculture Organization of the United Nations. Accessed January 25, 2026. [Link]

-

Pydiflumetofen's inhibition of the SDHI enzyme. Chemical Warehouse. Accessed January 25, 2026. [Link]

-

Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold. APS Journals. Published online June 11, 2020. Accessed January 25, 2026. [Link]

-

3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide. PubChem. Accessed January 25, 2026. [Link]

-

This compound. MySkinRecipes. Accessed January 25, 2026. [Link]

Sources

analytical methods for characterizing 2-(Difluoromethoxy)-6-fluorobenzonitrile

An In-Depth Guide to the Analytical Characterization of 2-(Difluoromethoxy)-6-fluorobenzonitrile

Abstract

This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (CAS No. 221202-14-8), a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1] The unique structural features of this molecule—a difluoromethoxy group, a fluorine-substituted aromatic ring, and a nitrile functional group—necessitate a multi-technique approach to ensure unambiguous identification, purity assessment, and structural integrity. This guide is designed for researchers, analytical scientists, and quality control professionals in drug development, offering detailed protocols for chromatographic and spectroscopic analyses, and explaining the scientific rationale behind the selection of each method.

Introduction: The Significance of Rigorous Characterization

This compound is a highly functionalized building block. The incorporation of fluorine atoms and fluorinated motifs, such as the difluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] Consequently, the purity and structural fidelity of this intermediate are paramount, as any impurities or isomeric variations can have profound impacts on the efficacy, safety, and regulatory approval of the final product.

A robust analytical characterization serves as the foundation for all subsequent development. It provides a validated fingerprint of the molecule, ensuring batch-to-batch consistency and providing the data required for regulatory submissions. This guide outlines an integrated analytical workflow that leverages orthogonal techniques to build a complete and reliable profile of the compound.

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on the synergy between separation science and spectroscopy. Chromatographic methods establish purity, while spectroscopic techniques confirm identity and structure. The relationship between these methods is crucial for a holistic understanding of the material.

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Causality and Method Selection: HPLC is the premier technique for the purity analysis of non-volatile and thermally stable organic molecules like this compound. A reversed-phase method is chosen due to the molecule's moderate polarity, providing excellent separation of halogenated aromatic isomers and related impurities.[2] A Diode Array Detector (DAD) is employed to provide spectral information, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC-UV

-

Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 10 mL of acetonitrile to create a 1.0 mg/mL stock. Dilute as needed.

-

Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in acetonitrile.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides robust separation for a wide range of medium-polarity compounds. |

| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier; provides good peak shape for aromatic nitriles. |

| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 40% B | A gradient elution ensures the separation of early-eluting polar impurities and late-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 5 µL | Small volume to prevent peak overload and maintain resolution. |

| Detection | DAD, 230 nm | Wavelength selected based on the UV absorbance maximum of the benzonitrile chromophore. |

-

Data Analysis: Calculate the area percent purity by integrating all peaks in the chromatogram. The purity is determined by the ratio of the main peak area to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Method Selection: GC-MS is an ideal complementary technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[3][4] It is particularly useful for detecting residual solvents or volatile starting materials. The mass spectrometer provides definitive identification of separated components.

Experimental Protocol: GC-MS

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

-

Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) | Offers good selectivity for a range of aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-400 | Covers the expected mass of the parent compound and potential fragments/impurities. |

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides the definitive proof of structure, confirming atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Method Selection: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹⁹F NMR is particularly informative due to its high sensitivity and the presence of two distinct fluorine environments (Ar-F and OCF₂H), providing a unique spectral fingerprint.[6][7]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ in a 5 mm NMR tube.[5]

-

Instrumentation: 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire with proton decoupling. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with proton decoupling. This is a highly sensitive nucleus, and spectra can be obtained quickly.[7]

-

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) | Assignment |

| ¹H | ~7.6 - 7.8 | m | Aromatic Protons (3H) | |

| ¹H | ~6.8 - 7.2 | t | J(H-F) ≈ 72-74 Hz | OCF₂H (1H) |

| ¹³C | ~160 | d | ¹J(C-F) ≈ 250-260 Hz | C -F (Aromatic) |

| ¹³C | ~115 | t | ¹J(C-F) ≈ 255-265 Hz | OC F₂H |

| ¹³C | ~115 | s | C ≡N | |

| ¹⁹F | ~ -80 to -85 | d | J(F-H) ≈ 72-74 Hz | OCF ₂H (2F) |

| ¹⁹F | ~ -110 to -120 | s | Ar-F (1F) |

Note: Predicted values are based on related structures and may vary with solvent and instrument.

Mass Spectrometry (MS)

Causality and Method Selection: MS is used to confirm the molecular weight of the compound, providing a fundamental piece of identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol: The analysis can be performed via direct infusion or, more commonly, as the detector for an LC or GC system (see protocols above).

-

Molecular Formula: C₈H₄F₃NO

-

Molecular Weight: 187.12 g/mol [1]

-

Expected Ion (HRMS, ESI+): [M+H]⁺ = 188.0321 m/z

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Method Selection: FTIR is a rapid and simple technique used to identify the presence of key functional groups. For this molecule, the characteristic sharp absorbance of the nitrile group (C≡N) is a key diagnostic feature.[8][9]

Experimental Protocol: FTIR-ATR

-

Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions: